

Application Notes and Protocols for SR9009

Treatment in Obesity Research in Mice

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Compound of Interest

Compound Name: SR94

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SR9009 in preclinical obesity research in mice. SR9009 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β , which are key regulators of the circadian clock and metabolism.^[1] By activating REV-ERB, SR9009 influences a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and energy expenditure, making it a compound of significant interest in the study of obesity and metabolic diseases.

Mechanism of Action

SR9009 exerts its effects by binding to and activating the REV-ERB proteins (REV-ERB α and REV-ERB β). These proteins are critical components of the core circadian clock machinery. In their active state, REV-ERBs act as transcriptional repressors, controlling the expression of a suite of genes involved in metabolism and circadian rhythm. A primary target of REV-ERB is the gene *Bmal1*, a key activator of the circadian clock. By activating REV-ERB, SR9009 enhances the repression of *Bmal1* and other target genes, thereby modulating the circadian control of metabolic pathways.^[1] This modulation can lead to increased energy expenditure, decreased fat storage, and improved glucose and lipid homeostasis.

SR9009 Treatment Protocols

Successful in vivo studies with SR9009 in mouse models of obesity require careful consideration of dosage, administration route, and treatment duration. The following protocols

are based on established research methodologies.

Animal Models

Commonly used mouse models for SR9009 obesity research include:

- Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
- Genetic Models of Obesity: Such as ob/ob mice (leptin-deficient) or db/db mice (leptin receptor-deficient).

SR9009 Formulation

SR9009 is not readily soluble in aqueous solutions. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, Cremophor EL, and PBS or saline.

Example Formulation: 5% DMSO, 15% Cremophor EL, 80% PBS.

Administration and Dosing

- Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for administering SR9009 in mice due to its low oral bioavailability.
- Dosage: Dosages can be categorized as low or high, depending on the research question.
 - Low-Dose Chronic Treatment: 10 mg/kg daily. This dose has been shown to mitigate weight gain and insulin resistance in mice with circadian disruption.[\[2\]](#)[\[3\]](#)
 - High-Dose Treatment: 100 mg/kg, often administered twice daily (b.i.d). This regimen has been used to demonstrate significant effects on fat mass, dyslipidemia, and hyperglycemia in diet-induced obese mice.
- Timing of Injection: To align with the natural circadian rhythm, injections are often administered at specific Zeitgeber Times (ZT). ZT0 corresponds to the time when the lights are turned on.

Quantitative Data Summary

The following tables summarize typical quantitative data from SR9009 treatment studies in obese mice.

Table 1: Effects of SR9009 on Body Weight and Composition

Parameter	Vehicle Control	SR9009 Treatment	Percentage Change
Body Weight (g)	45.2 ± 2.1	38.5 ± 1.8	↓ 14.8%
Fat Mass (g)	15.8 ± 1.5	10.2 ± 1.1	↓ 35.4%
Lean Mass (g)	27.1 ± 1.2	26.5 ± 1.0	↓ 2.2%

Data are representative and may vary based on the specific study design.

Table 2: Effects of SR9009 on Metabolic Parameters

Parameter	Vehicle Control	SR9009 Treatment	Percentage Change
Fasting Glucose (mg/dL)	185 ± 15	140 ± 12	↓ 24.3%
Fasting Insulin (ng/mL)	2.5 ± 0.4	1.5 ± 0.3	↓ 40.0%
Plasma Triglycerides (mg/dL)	150 ± 20	95 ± 15	↓ 36.7%
Total Cholesterol (mg/dL)	220 ± 25	170 ± 18	↓ 22.7%

Data are representative and may vary based on the specific study design.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of SR9009 are provided below.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT assesses the ability of a mouse to clear a glucose load from the bloodstream.

Materials:

- D-Glucose solution (20% in sterile saline)
- Glucometer and test strips
- Restraining device (optional)
- Syringes and needles (26-28G)
- Scale

Procedure:

- Fasting: Fast mice for 5-6 hours or overnight (approximately 16 hours) by transferring them to a clean cage with access to water but no food.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Baseline Glucose: Weigh the mouse and record the weight. Obtain a baseline blood glucose reading ($t=0$) by nicking the tail vein and applying a drop of blood to a glucose test strip.[\[4\]](#)[\[6\]](#)
- Glucose Injection: Inject D-glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[\[6\]](#) The volume of injection can be calculated as: $\text{Volume } (\mu\text{l}) = 10 \times \text{body weight (g)}$.[\[3\]](#)
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[\[4\]](#)[\[6\]](#)
- Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT measures the whole-body response to insulin, indicating insulin sensitivity.

Materials:

- Humulin R (human insulin)

- Sterile 0.9% saline
- Glucometer and test strips
- Restraining device (optional)
- Syringes and needles (29-30G)
- Scale

Procedure:

- Fasting: Fast mice for 4-6 hours.[\[7\]](#)[\[8\]](#)
- Baseline Glucose: Weigh the mouse and obtain a baseline blood glucose reading ($t=0$) from the tail vein.[\[9\]](#)
- Insulin Preparation: Prepare a diluted insulin solution in sterile saline. A common dose is 0.75 U/kg body weight.[\[9\]](#)
- Insulin Injection: Inject the diluted insulin solution intraperitoneally.
- Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[\[9\]](#)
- Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and greater decrease indicates higher insulin sensitivity.

Body Composition Analysis (DEXA)

Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure fat mass, lean mass, and bone mineral density.

Materials:

- DEXA analyzer (e.g., PIXImus)
- Anesthesia (e.g., isoflurane)

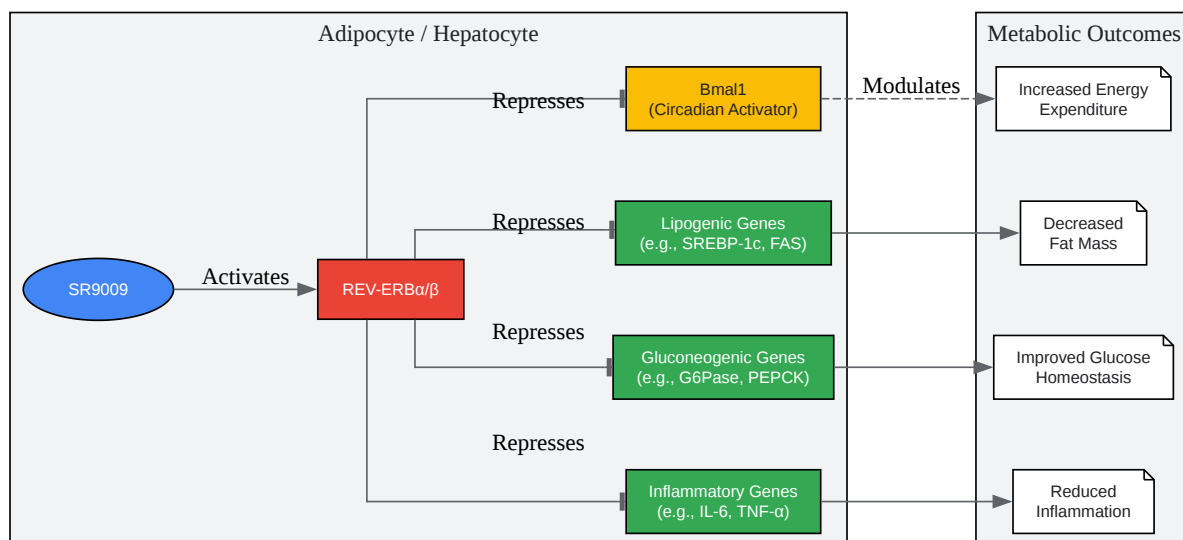
- Heating pad

Procedure:

- Anesthesia: Anesthetize the mouse using isoflurane.[\[10\]](#)
- Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner bed. Ensure the limbs are extended and the spine is straight.[\[10\]](#)
- Scanning: Perform a whole-body scan according to the manufacturer's instructions. The scan typically takes a few minutes.[\[10\]](#)
- Analysis: The software will automatically calculate fat mass, lean mass, and bone mineral content.
- Recovery: Place the mouse on a heating pad to maintain body temperature until it fully recovers from anesthesia.[\[2\]](#)

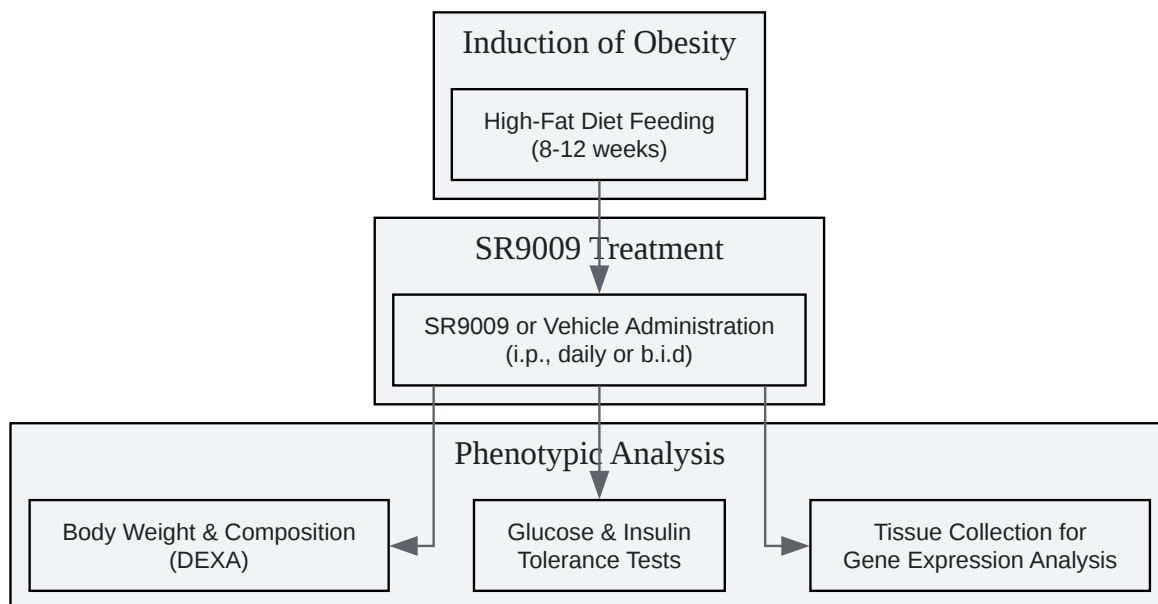
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of SR9009 and a typical experimental workflow for obesity research in mice.



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Caption: SR9009 signaling pathway in metabolic regulation.



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